7-(4-iodophenyl)pteridin-4(3H)-one
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Overview
Description
7-(4-iodophenyl)pteridin-4(3H)-one is a chemical compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of the 4-iodophenyl group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-iodophenyl)pteridin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-iodophenyl group and the pteridine core.
Coupling Reaction: The 4-iodophenyl group is introduced into the pteridine core through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Reaction Conditions: These reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
7-(4-iodophenyl)pteridin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
7-(4-iodophenyl)pteridin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(4-iodophenyl)pteridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-phenylpteridin-4(3H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-(4-bromophenyl)pteridin-4(3H)-one: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and biological activity.
7-(4-chlorophenyl)pteridin-4(3H)-one: Contains a chlorine atom, which also influences its chemical and biological properties.
Uniqueness
The presence of the 4-iodophenyl group in 7-(4-iodophenyl)pteridin-4(3H)-one makes it unique compared to its analogs. The iodine atom enhances its reactivity in substitution reactions and may also contribute to its biological activity.
Properties
Molecular Formula |
C12H7IN4O |
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Molecular Weight |
350.11 g/mol |
IUPAC Name |
7-(4-iodophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |
InChI Key |
OGXXUOMRMPSEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)I |
Origin of Product |
United States |
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